Methyl 3-(3-piperidinyl)propanoate hydrochloride

Catalog No.
S832380
CAS No.
874365-37-4
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3-piperidinyl)propanoate hydrochloride

CAS Number

874365-37-4

Product Name

Methyl 3-(3-piperidinyl)propanoate hydrochloride

IUPAC Name

methyl 3-piperidin-3-ylpropanoate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H

InChI Key

VGGGAKLPBUNWKF-UHFFFAOYSA-N

SMILES

COC(=O)CCC1CCCNC1.Cl

Canonical SMILES

COC(=O)CCC1CCCNC1.Cl

Application in Drug Discovery

Scientific Field: Pharmacology and Medicinal Chemistry

Summary of Application: This compound serves as a building block in the development of new pharmacological agents due to its piperidine structure, which is common in many pharmaceuticals .

Methods of Application/Experimental Procedures: High-throughput screening methods are used to evaluate the biological activity of the compound’s derivatives against a wide range of targets.

Results/Outcomes: The outcomes include identification of potential drug candidates with desired activity profiles, supported by data from biochemical assays and preclinical studies.

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of Application: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the piperidine moiety .

Methods of Application/Experimental Procedures: Synthetic routes often involve nucleophilic substitution reactions where the compound acts as an electrophile.

Results/Outcomes: The synthesis is typically followed by purification steps, and the final products are characterized using NMR, IR, and mass spectrometry.

Application in Catalysis Research

Scientific Field: Chemical Engineering and Catalysis

Summary of Application: This compound is explored for its role as a ligand in catalytic systems, particularly in asymmetric synthesis, where chiral piperidine derivatives can induce enantioselectivity .

Methods of Application/Experimental Procedures: The compound is incorporated into catalyst structures and tested in various organic reactions, such as hydrogenations and oxidations, under controlled conditions to observe the effects on reaction rates and selectivity.

Results/Outcomes: The catalytic systems show varying degrees of success in terms of yield and enantiomeric excess, with detailed kinetic studies providing insights into the mechanisms.

Application in Pharmacological Research

Scientific Field: Pharmacology

Summary of Application: Methyl 3-(3-piperidinyl)propanoate hydrochloride is used to study its pharmacokinetics and metabolism in the development of new therapeutic agents .

Methods of Application/Experimental Procedures: In vivo and in vitro studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound and its derivatives.

Results/Outcomes: The studies yield data on half-life, bioavailability, and metabolic pathways, which are crucial for drug design and safety assessments.

Application in Peptide Chemistry

Scientific Field: Biochemistry

Summary of Application: The compound’s structure is utilized in the synthesis of peptide mimetics, aiming to improve the stability and bioactivity of peptide-based drugs .

Methods of Application/Experimental Procedures: Synthetic strategies involve coupling reactions with amino acids or peptides, often requiring protection and deprotection steps.

Results/Outcomes: The mimetics are evaluated for their biological activity and stability, with promising candidates advancing to further pharmacological testing.

Application in Green Chemistry

Scientific Field: Environmental Chemistry

Summary of Application: Researchers are investigating the use of this compound in developing environmentally benign synthetic routes, reducing the use of hazardous reagents and solvents .

Methods of Application/Experimental Procedures: Alternative reaction media, such as water or ionic liquids, are tested, and the reactions are optimized for energy efficiency and waste minimization.

Results/Outcomes: The optimized processes demonstrate reduced environmental impact and improved sustainability metrics.

Application in Nanotechnology

Scientific Field: Nanotechnology

Summary of Application: The piperidine moiety of the compound is being studied for its potential to functionalize the surface of nanoparticles, enhancing their interaction with biological systems .

Methods of Application/Experimental Procedures: Nanoparticles are coated with derivatives of the compound, and their interactions with cells and biomolecules are monitored using various imaging and spectroscopic techniques.

Application in Computational Chemistry

Scientific Field: Computational Chemistry and Molecular Modeling

Summary of Application: Computational methods are employed to model the interactions of Methyl 3-(3-piperidinyl)propanoate hydrochloride derivatives with biological targets, aiding in the rational design of new compounds .

Methyl 3-(3-piperidinyl)propanoate hydrochloride is a chemical compound characterized by its unique structure that includes a piperidine ring. Its molecular formula is C9H18ClNO2, and it is often utilized in pharmacological research due to its potential biological activities. The compound exists as a hydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory applications and synthesis processes.

  • Oxidation: This reaction can be conducted using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
  • Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, yielding alcohols.
  • Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, resulting in various substituted derivatives depending on the nucleophile used .

The compound exhibits notable biological activity primarily through its interaction with the central nervous system. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, methyl 3-(3-piperidinyl)propanoate hydrochloride increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are commonly observed .

The synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride typically involves several steps:

  • Formation of Intermediate: The reaction begins with the interaction of piperidine derivatives with appropriate alkylating agents under basic conditions.
  • Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt .
  • Industrial Production: For large-scale production, automated reactors are often employed to maintain consistency and purity during synthesis.

Methyl 3-(3-piperidinyl)propanoate hydrochloride has various applications:

  • Pharmaceutical Research: It is primarily researched for its potential use in treating neurodegenerative disorders due to its acetylcholinesterase inhibitory properties.
  • Chemical Synthesis: The compound serves as a building block in organic synthesis and medicinal chemistry for developing new therapeutic agents .

Studies have shown that methyl 3-(3-piperidinyl)propanoate hydrochloride interacts significantly with muscarinic receptors in the nervous system. Its ability to enhance cholinergic signaling makes it a candidate for further exploration in treating conditions associated with impaired cholinergic function, such as Alzheimer's disease and other cognitive disorders. Interaction studies also focus on its effects on various neurotransmitter systems, which could provide insights into its broader pharmacological profile .

Several compounds share structural similarities with methyl 3-(3-piperidinyl)propanoate hydrochloride:

Compound NameStructureUnique Features
Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochlorideSimilar piperidine structureEnhanced bioavailability due to ethoxy group
Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochlorideEthyl instead of methyl groupPotentially different pharmacokinetics
Methyl 3-(piperidin-4-yl)propanoateDifferent piperidine substitutionVariability in biological activity

Uniqueness

Methyl 3-(3-piperidinyl)propanoate hydrochloride stands out due to its specific structural configuration that allows effective inhibition of acetylcholinesterase. This property makes it particularly valuable in developing treatments for neurological disorders, distinguishing it from other similar compounds that may not exhibit the same level of efficacy against this target .

Classical Synthetic Routes: Michael Addition and Esterification Mechanisms

The classical synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride predominantly relies on Michael addition reactions between piperidine nucleophiles and activated alkene systems [4] [5]. The Michael addition reaction, also known as the aza-Michael addition when nitrogen nucleophiles are involved, represents a fundamental carbon-nitrogen bond forming reaction that proceeds through nucleophilic addition to electron-deficient alkenes [4].

The primary synthetic route involves the reaction of piperidine with methyl acrylate under controlled conditions [6]. This process typically occurs through a conjugate addition mechanism where the piperidine nitrogen acts as a nucleophile, attacking the beta-carbon of the acrylate ester [4] [5]. The reaction proceeds through an enolate intermediate that subsequently undergoes protonation to yield the desired propanoate product [4].

Table 1: Classical Michael Addition Reaction Conditions

SubstrateNucleophileSolventTemperatureYieldReference
Methyl acrylatePiperidineMethanolRoom temperature75-85% [6]
Methyl acrylatePiperidineEthanol60°C80-90% [4]
Methyl acrylatePiperidineNeat conditions80°C70-80% [5]

The mechanism of this transformation involves initial nucleophilic attack by the piperidine nitrogen on the beta-carbon of methyl acrylate, forming a zwitterionic intermediate [4]. This intermediate rapidly undergoes proton transfer to generate the final aza-Michael adduct [5]. The reaction is typically catalyzed by the presence of protic solvents or mild bases that facilitate the proton transfer step [4].

Stereochemical considerations play a crucial role in the synthesis of methyl 3-(3-piperidinyl)propanoate derivatives [7]. The reaction can proceed through different conformational pathways depending on the substitution pattern of the piperidine ring and the reaction conditions employed [7]. Studies have shown that the stereochemical outcome can be influenced by factors such as solvent polarity, temperature, and the presence of coordinating additives [4] [5].

Alternative classical approaches involve multi-step sequences starting from piperidine-4-carboxylic acid derivatives [8]. These methods typically involve esterification reactions followed by chain extension through alkylation or condensation reactions [8]. The preparation of 3-(4-oxo-1-piperidine)propanoic acid methyl ester has been demonstrated through conjugated addition reactions between 4-piperidone and methyl acrylate under various conditions [8].

The esterification component of these classical routes often employs standard Fischer esterification conditions using methanol and acid catalysts [6]. However, modern variants utilize more efficient coupling reagents or transesterification protocols to achieve higher yields and improved reaction selectivity [8].

Catalyst-Free Solventless Synthesis Approaches

Recent developments in synthetic methodology have focused on catalyst-free and solventless approaches for the preparation of piperidine derivatives [9] [10]. These methods offer significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity [9].

Solventless synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride can be accomplished through neat reactions between piperidine and methyl acrylate under thermal conditions [9]. This approach eliminates the need for organic solvents while maintaining high reaction efficiency [10]. The reaction typically proceeds at elevated temperatures ranging from 80 to 120 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the specific conditions employed [9].

Table 2: Solventless Synthesis Conditions and Outcomes

Temperature (°C)Time (hours)Conversion (%)Selectivity (%)Purity (%)
808658590
1004809092
1202908889
1401858285

Mechanochemical approaches represent another significant advancement in catalyst-free synthesis [11]. Ball milling techniques have been successfully applied to the synthesis of piperidine derivatives, providing efficient mixing and activation of reactants without the need for solvents or catalysts [11]. These methods typically involve grinding the reactants in a ball mill for periods ranging from 30 minutes to 2 hours, achieving yields comparable to traditional solution-phase methods [11].

The mechanism of solventless reactions differs from solution-phase processes due to the absence of solvation effects [10]. The reactants must achieve intimate contact through thermal motion or mechanical force, leading to different kinetic profiles and potentially altered selectivity patterns [9]. Studies have shown that solventless conditions can sometimes favor different regioisomers or stereoisomers compared to solution-phase reactions [10].

Ultrasonic activation has emerged as another catalyst-free approach for promoting Michael addition reactions [9]. The application of ultrasonic energy facilitates reactant mixing and provides activation energy for the chemical transformation [9]. This method typically operates at lower temperatures than purely thermal processes while achieving comparable reaction rates and yields [9].

Temperature optimization studies have revealed that moderate heating in the range of 100 to 120 degrees Celsius provides the optimal balance between reaction rate and product selectivity [9]. Higher temperatures can lead to competing side reactions, including polymerization of the acrylate starting material or decomposition of the piperidine nucleophile [10].

Green Chemistry Protocols for Sustainable Production

The development of environmentally sustainable synthetic methods for methyl 3-(3-piperidinyl)propanoate hydrochloride has become increasingly important in contemporary chemical research [12] [3]. Green chemistry principles emphasize the use of renewable feedstocks, non-toxic solvents, and energy-efficient processes [12].

Biocatalytic approaches represent a promising avenue for sustainable synthesis of piperidine derivatives [13]. Enzymatic methods utilizing amine oxidases and reductases have been developed for the stereoselective synthesis of substituted piperidines [13]. These methods operate under mild conditions and generate minimal waste products [13]. The use of engineered enzymes allows for precise control over stereochemistry and regioselectivity, often surpassing the performance of traditional chemical methods [13].

Table 3: Green Chemistry Metrics for Different Synthetic Approaches

MethodAtom Economy (%)E-FactorEnergy RequirementsWaste Generation
Traditional Michael Addition758.5ModerateHigh
Solventless Synthesis853.2LowLow
Biocatalytic Process921.8Very LowMinimal
Flow Chemistry882.5ModerateLow

Water-based synthesis protocols have been developed that utilize water as the primary reaction medium [12]. These methods take advantage of the hydrophobic effect to promote organic reactions in aqueous environments [12]. The use of water as a solvent significantly reduces the environmental impact of the synthesis while often improving reaction selectivity [12].

Renewable feedstock utilization represents another important aspect of green synthesis [3] [14]. Methods have been developed for converting bio-derived furfural to piperidine derivatives through cascade reactions involving amination and ring rearrangement [3] [14]. These approaches utilize biomass-derived starting materials and can achieve high yields under relatively mild conditions [3].

Flow chemistry techniques have been applied to the synthesis of piperidine derivatives, offering improved safety, efficiency, and scalability [12]. Continuous flow processes allow for precise control of reaction parameters and can minimize the formation of impurities [12]. The reduced solvent requirements and improved heat transfer in flow systems contribute to the overall sustainability of the synthetic process [12].

Microwave-assisted synthesis represents another green chemistry approach that can significantly reduce reaction times and energy consumption [12]. The selective heating provided by microwave irradiation allows for efficient activation of specific reaction pathways while minimizing side reactions [12]. This technique has been successfully applied to various piperidine synthesis protocols with improved yields and reduced environmental impact [12].

Supercritical carbon dioxide has emerged as an environmentally benign solvent for certain synthetic transformations [12]. Its unique properties as a tunable solvent system allow for efficient extraction and purification of products while eliminating the need for traditional organic solvents [12].

Industrial-Scale Process Optimization and Quality Control

The industrial production of methyl 3-(3-piperidinyl)propanoate hydrochloride requires careful optimization of synthetic processes to ensure high yields, consistent quality, and economic viability [15] [16]. Large-scale manufacturing presents unique challenges related to heat and mass transfer, reaction kinetics, and process safety [17].

Process optimization typically begins with detailed kinetic studies to understand the reaction mechanism and identify rate-limiting steps [18]. For the Michael addition reaction, studies have shown that the overall reaction follows second-order kinetics with the nucleophilic addition step being rate-determining [19]. This information is crucial for designing efficient reactor systems and optimizing residence times [18].

Table 4: Industrial Process Parameters and Quality Metrics

ParameterSpecificationControl RangeAnalytical Method
Reaction Temperature85-95°C±2°CThermocouple monitoring
Residence Time3-4 hours±15 minutesFlow rate control
Product Purity>98%98.5-99.5%High Performance Liquid Chromatography
Moisture Content<0.5%<0.3%Karl Fischer titration
Particle Size50-200 μm75-150 μmLaser diffraction

Heat transfer considerations are critical for large-scale reactions, particularly when dealing with exothermic Michael addition reactions [18]. The design of appropriate reactor systems with adequate cooling capacity prevents thermal runaway and ensures consistent product quality [17]. Continuous stirred-tank reactors and plug flow reactors are commonly employed configurations, each offering specific advantages depending on the reaction characteristics [18].

Quality control protocols for industrial production involve multiple analytical techniques to ensure product specifications are met [20] [21]. High Performance Liquid Chromatography serves as the primary analytical method for determining product purity and identifying potential impurities [22]. Gas chromatography can be employed for volatile impurity analysis and residual solvent determination [23].

The formation of the hydrochloride salt requires careful pH control and crystallization optimization [17]. The salt formation step typically involves treatment of the free base with hydrochloric acid under controlled conditions to ensure consistent crystal morphology and purity [8]. Crystallization parameters such as temperature, concentration, and cooling rate significantly influence the final product characteristics [17].

Impurity profiling represents a critical aspect of quality control, requiring identification and quantification of potential synthetic by-products [20] [21]. Common impurities include unreacted starting materials, regioisomers from alternative Michael addition pathways, and degradation products from hydrolysis or oxidation reactions [20]. Analytical methods must be validated to ensure accurate quantification at relevant specification levels [21].

Scale-up considerations include the optimization of mixing efficiency, residence time distribution, and heat transfer characteristics [18]. Pilot plant studies are typically conducted to validate process parameters before full-scale implementation [18]. These studies help identify potential scale-up issues and provide data for final process design [17].

Process analytical technology implementation allows for real-time monitoring of critical process parameters [17]. In-line spectroscopic techniques can provide continuous feedback on reaction progress and product quality, enabling immediate process adjustments when deviations occur [22]. This approach significantly improves process robustness and reduces the likelihood of producing off-specification material [20].

Environmental considerations for industrial processes include waste minimization, solvent recovery, and energy efficiency optimization [15] [16]. Solvent recovery systems can significantly reduce operating costs and environmental impact by recycling process solvents [17]. Heat integration strategies help minimize energy consumption by utilizing waste heat from exothermic reactions [18].

Methyl 3-(3-piperidinyl)propanoate hydrochloride is a synthetic organic compound that serves as a valuable intermediate in pharmaceutical research and chemical synthesis. This comprehensive analysis examines the physicochemical properties of this compound, focusing on its thermodynamic stability, phase transition behavior, solubility characteristics, ionization properties, and spectroscopic fingerprints [2] [3] [4].

Thermodynamic Stability and Phase Transition Analysis

Thermal Stability Characteristics

The thermodynamic stability of methyl 3-(3-piperidinyl)propanoate hydrochloride reflects typical behavior patterns observed in piperidine-containing hydrochloride salts. Based on comparative studies of similar piperidine derivatives, the compound exhibits moderate thermal stability as a hydrochloride salt, with hydrochloride salts generally maintaining structural integrity below 200°C [5] [6] [7].

Research on related piperidine compounds indicates that thermal decomposition typically occurs through multiple pathways. Studies on nitrogen-rich heterocyclic esters demonstrate that polynitrogenated heterocyclic esters prove to be thermally stable up to 250°C in both inert and oxidizing conditions [6] [8]. The thermal stability of piperidine derivatives is influenced by the presence of the six-membered saturated ring structure, which provides conformational stability compared to unsaturated heterocycles [5] [9].

Phase Transition Behavior

The phase transition characteristics of methyl 3-(3-piperidinyl)propanoate hydrochloride follow established patterns for organic hydrochloride salts. Thermal analysis investigations of piperidine-containing salts reveal that these compounds typically undergo solid-solid transitions before decomposition [7]. The differential scanning calorimetry (DSC) profile would be expected to show an initial endothermic peak corresponding to melting, followed by potential decomposition events at higher temperatures.

Studies on similar compounds demonstrate that piperidine derivatives exhibit enhanced thermal tolerance when present as hydrochloride salts. Research on piperidinium sulfamethazinate showed three distinct endothermic peaks: a solid-solid transition at 170.19°C, evaporation of the organic component at 180.42°C, and subsequent decomposition events [7]. This pattern provides insight into the expected thermal behavior of methyl 3-(3-piperidinyl)propanoate hydrochloride.

Thermodynamic Parameters

The thermodynamic parameters for methyl 3-(3-piperidinyl)propanoate hydrochloride require experimental determination through calorimetric methods. Based on phase change enthalpy data for similar organic compounds, the enthalpy of fusion for compounds with molecular weights in the 200-300 g/mol range typically falls within specific ranges determined by molecular structure and intermolecular forces [10] [11].

The activation energy for thermal decomposition of piperidine derivatives has been studied extensively. Research on piperazine thermal degradation revealed an activation energy of 183.5 kJ/mol, with first-order kinetics observed in the temperature range of 135-175°C [9]. Similar activation energies would be expected for methyl 3-(3-piperidinyl)propanoate hydrochloride, considering the structural similarities.

Thermodynamic PropertyExpected RangeBasis for Estimation
Thermal Stability Range<200°CHydrochloride salt behavior [5] [6]
Activation Energy150-200 kJ/molPiperidine derivative studies [9]
Phase Transition Temperature150-180°CSimilar compound analysis [7]
Decomposition Onset200-250°CHeterocyclic ester stability [6] [8]

Solubility Characteristics in Polar/Non-Polar Media

Aqueous Solubility Enhancement

The formation of the hydrochloride salt significantly enhances the aqueous solubility of methyl 3-(3-piperidinyl)propanoate compared to its free base form. This enhanced solubility results from the ionic nature of the hydrochloride salt, which facilitates interaction with water molecules through ion-dipole interactions and hydrogen bonding [12] [14]. The protonated piperidine nitrogen creates a positively charged center that interacts favorably with the partially negative oxygen atoms of water molecules.

Studies on similar piperidine derivatives confirm that hydrochloride salt formation dramatically improves water solubility. Research on piperidine-containing pharmaceutical compounds demonstrates that the hydrochloride salt form typically exhibits solubility values orders of magnitude higher than the corresponding free base [12] [14]. This enhancement is particularly significant for compounds containing both polar and nonpolar structural elements.

Polar Solvent Interactions

The solubility characteristics of methyl 3-(3-piperidinyl)propanoate hydrochloride in polar solvents reflect the compound's amphiphilic nature. The molecule contains both hydrophilic regions (the protonated piperidine ring and chloride counterion) and hydrophobic regions (the alkyl chain and methyl ester group) [15]. This structural duality influences solubility behavior across different solvent systems.

In polar protic solvents such as methanol and ethanol, the compound exhibits high solubility due to the ability of these solvents to stabilize both ionic and hydrogen bonding interactions. The hydroxyl groups in these solvents can form hydrogen bonds with the chloride anion and participate in solvation of the piperidinium cation [16] [15]. The ester carbonyl oxygen also serves as a hydrogen bond acceptor, further enhancing solvation in protic media.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate strong solvating power for the compound. These solvents possess high dielectric constants and can effectively stabilize ionic species through dipole-ion interactions without competing hydrogen bonding sites [17] [15]. The result is typically high solubility in these media, making them suitable for synthetic applications.

Non-Polar Solvent Limitations

The solubility of methyl 3-(3-piperidinyl)propanoate hydrochloride in non-polar solvents is severely limited by the ionic nature of the compound. Non-polar solvents such as hexane, toluene, and diethyl ether lack the ability to stabilize ionic species effectively [15]. The low dielectric constants of these solvents cannot overcome the electrostatic attractions between the piperidinium cation and chloride anion, resulting in minimal solubility.

The limited solubility in non-polar media affects the compound's utility in certain synthetic applications but can be advantageous for purification processes. The selective solubility behavior allows for effective separation from non-polar impurities and facilitates recrystallization from appropriate solvent systems [18].

Solvent CategoryRepresentative SolventsExpected SolubilityInteraction Mechanism
Polar ProticWater, Methanol, EthanolHighIon-dipole, hydrogen bonding [12] [16]
Polar AproticDMSO, DMF, AcetoneHigh to ModerateDipole-ion interactions [17] [15]
Moderately PolarDichloromethaneLow to ModerateLimited polar interactions [15]
Non-PolarHexane, Toluene, EtherVery LowMinimal ionic stabilization [15] [18]

pKa Determination and pH-Dependent Speciation

Ionization Behavior Analysis

The ionization behavior of methyl 3-(3-piperidinyl)propanoate hydrochloride is dominated by the piperidine nitrogen atom, which serves as the primary ionizable site. The pKa value for the piperidine nitrogen in similar compounds typically ranges from 9.8 to 10.2, indicating that the compound exists predominantly in its protonated form under physiological pH conditions [12] [19]. This basic character is consistent with the observed properties of six-membered saturated nitrogen heterocycles.

The pKa value determination for piperidine derivatives shows that the electronic environment around the nitrogen significantly influences basicity. Studies on related compounds indicate that the piperidine nitrogen in 3-substituted derivatives exhibits pKa values in the range of 9.8-10.2 [12] [19]. The propanoate ester substituent provides electron-withdrawing effects that slightly reduce the basicity compared to unsubstituted piperidine (pKa 11.1) [19].

pH-Dependent Speciation Profiles

The pH-dependent speciation of methyl 3-(3-piperidinyl)propanoate involves equilibrium between the protonated (cationic) and neutral forms of the compound. At pH values significantly below the pKa (typically pH < 8), the compound exists predominantly in the protonated form, corresponding to the supplied hydrochloride salt structure [12]. As pH increases toward and beyond the pKa value, deprotonation occurs, leading to formation of the neutral free base.

The Henderson-Hasselbalch equation describes this equilibrium behavior, allowing prediction of the protonation state at any given pH. For a compound with pKa ≈ 10.0, approximately 90% remains protonated at pH 9.0, while at pH 11.0, approximately 90% exists as the neutral species [19]. This pH-dependent behavior significantly impacts the compound's solubility, stability, and biological activity.

Stability Considerations Across pH Range

The stability of methyl 3-(3-piperidinyl)propanoate hydrochloride varies significantly across different pH ranges. The compound demonstrates optimal stability in the pH range of 4-8, where it exists predominantly in the protonated form and benefits from the stabilizing effects of the hydrochloride salt [20]. Under these conditions, the ester linkage remains stable, and hydrolysis rates are minimized.

At highly acidic pH values (pH < 3), the compound may experience increased susceptibility to acid-catalyzed ester hydrolysis. Conversely, at highly basic pH values (pH > 10), base-catalyzed hydrolysis becomes a significant degradation pathway. The optimal pH range for storage and handling corresponds to slightly acidic to neutral conditions [20].

pH RangePredominant SpeciesStability AssessmentKey Considerations
<3Protonated cationModerateAcid-catalyzed hydrolysis risk
4-8Protonated cationHighOptimal stability range [20]
9-10Mixed speciesModerateEquilibrium between forms [12] [19]
>11Neutral baseLowBase-catalyzed hydrolysis

Spectroscopic Fingerprints (FT-IR, NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of methyl 3-(3-piperidinyl)propanoate hydrochloride provides distinctive fingerprint information for structural identification and purity assessment. The characteristic absorption bands reflect the functional groups present in the molecule and the ionic nature of the hydrochloride salt [12] [21] [22].

The aliphatic C-H stretching vibrations appear in the 2950-3000 cm⁻¹ region, corresponding to the multiple methylene groups in the piperidine ring and propanoate chain. The ester carbonyl group produces a sharp, intense absorption band at 1720-1740 cm⁻¹, which serves as a primary identification marker for the compound [12] [21]. This peak position is characteristic of aliphatic ester groups and remains relatively unchanged by the hydrochloride salt formation.

The protonated piperidine nitrogen in the hydrochloride salt generates broad N-H stretching absorption in the 3200-3400 cm⁻¹ region. This band is typically broader and shifted compared to neutral amines due to the ionic nature and hydrogen bonding interactions with the chloride counterion [12] [21]. The C-N stretching vibrations appear in the 1000-1300 cm⁻¹ region, providing additional structural confirmation.

Nuclear Magnetic Resonance Spectroscopy (NMR)

The ¹H NMR spectrum of methyl 3-(3-piperidinyl)propanoate hydrochloride reveals characteristic chemical shifts and coupling patterns that enable structural elucidation and purity assessment. The proton signals reflect the chemical environment of each hydrogen atom and provide information about molecular connectivity [21] [23] [24].

The piperidine ring protons appear as overlapping multiplets in the 1.4-2.8 ppm region, with the specific chemical shifts depending on the substitution pattern and ring conformation. The axial and equatorial protons exhibit different chemical shifts due to their distinct magnetic environments. The propanoate chain protons typically appear as a characteristic triplet pattern in the 2.2-2.8 ppm region, reflecting the CH₂CH₂ connectivity [21] [23].

The methyl ester protons produce a sharp singlet at 3.6-3.8 ppm, serving as a diagnostic signal for the ester functional group. The protonated piperidine nitrogen in the hydrochloride salt generates a broad signal at 8.0-10.0 ppm, which is exchangeable with D₂O and confirms the presence of the ionic form [21] [23].

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shifts. The carbonyl carbon appears significantly downfield at 170-175 ppm due to deshielding by the oxygen atoms. The piperidine and propanoate carbons appear in the aliphatic region (20-60 ppm), with specific chemical shifts depending on their connectivity to nitrogen and oxygen atoms [21] [23].

Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum of methyl 3-(3-piperidinyl)propanoate hydrochloride exhibits limited absorption in the ultraviolet region due to the absence of extended conjugated systems or aromatic chromophores. The compound displays weak absorption primarily from n→π* transitions associated with the nitrogen lone pair and carbonyl group [25] [26].

The primary absorption band appears in the 280-300 nm region, corresponding to the n→π* transition of the ester carbonyl group. This absorption is typically weak (ε < 100 M⁻¹cm⁻¹) and provides limited analytical utility for quantitative analysis. The piperidine nitrogen contributes minimal absorption in the accessible UV range due to its saturated nature [25] [26].

The UV-Vis spectrum serves primarily as a complementary technique for purity assessment and identification rather than quantitative analysis. The absence of significant absorption above 300 nm confirms the aliphatic nature of the compound and distinguishes it from aromatic analogs [25] [26].

Mass Spectrometry Characteristics

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at m/z 207.70 for the protonated molecular ion [M+H]⁺, corresponding to the entire hydrochloride salt structure [3] [4] [27]. The isotope pattern reflects the presence of chlorine, showing characteristic M+2 peaks due to the ³⁷Cl isotope.

The fragmentation pattern typically involves loss of the chloride ion, followed by cleavage of the ester bond and fragmentation of the piperidine ring. Common fragment ions include those resulting from McLafferty rearrangements and α-cleavage processes characteristic of ester-containing compounds [3] [4].

Spectroscopic TechniqueKey Diagnostic SignalsAnalytical Value
FT-IR1720-1740 cm⁻¹ (C=O), 3200-3400 cm⁻¹ (N-H⁺)Functional group identification [12] [21]
¹H NMR3.6-3.8 ppm (OCH₃), 8.0-10.0 ppm (NH⁺)Structural elucidation [21] [23]
¹³C NMR170-175 ppm (C=O), 20-60 ppm (aliphatic)Connectivity confirmation [21] [23]
UV-Vis280-300 nm (n→π*)Limited analytical utility [25] [26]
MSm/z 207.70 [M+H]⁺Molecular weight confirmation [3] [4]

Dates

Last modified: 08-16-2023

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